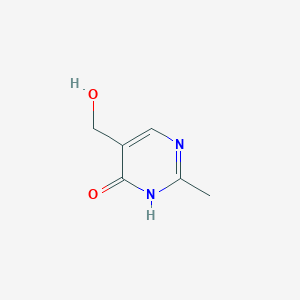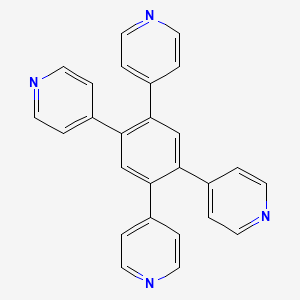
1,2,4,5-Tétra(pyridin-4-yl)benzène
Vue d'ensemble
Description
1,2,4,5-Tetra(pyridin-4-yl)benzene, commonly referred to as TPB, is a polyaromatic hydrocarbon (PAH) that has been widely studied for its potential applications in organic synthesis and medicinal chemistry. It is composed of two aromatic rings linked together by a pyridine bridge. TPB is a stable compound with a low melting point and a relatively low boiling point, making it an ideal candidate for organic synthesis. TPB has been studied for its potential applications in scientific research, including its use as a catalyst, reactant, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Polymères de coordination poreux à transition de spin
Le 1,2,4,5-Tétra(pyridin-4-yl)benzène a été utilisé dans la synthèse de nouveaux polymères de coordination poreux (PCP) tridimensionnels (3D) et bidimensionnels (2D). Ces PCP présentent des topologies de réseau diamant et carré et sont importants pour leurs propriétés de transition de spin .
Isomères de cadre métallo-organique
Ce composé sert de bloc de construction pour des cadres métallo-organiques (MOF) hautement poreux. Ces MOF ont des applications potentielles dans le stockage, la séparation et la catalyse des gaz en raison de leurs topologies réglables .
Cadre de transition de spin à double commutation
Un cadre métallo-organique à transition de spin à double commutation (SCO-MOF) a été développé en utilisant du this compound. Ce cadre présente une régulation redox et des invités réglables, qui sont importants pour les applications dans les matériaux intelligents et les capteurs .
Analyse Biochimique
Biochemical Properties
1,2,4,5-Tetra(pyridin-4-yl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its biochemical activity. The compound interacts with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, 1,2,4,5-Tetra(pyridin-4-yl)benzene can bind to proteins, altering their conformation and function .
Cellular Effects
1,2,4,5-Tetra(pyridin-4-yl)benzene has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 1,2,4,5-Tetra(pyridin-4-yl)benzene can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,2,4,5-Tetra(pyridin-4-yl)benzene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, inhibiting or activating their catalytic activity. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, 1,2,4,5-Tetra(pyridin-4-yl)benzene can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4,5-Tetra(pyridin-4-yl)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2,4,5-Tetra(pyridin-4-yl)benzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1,2,4,5-Tetra(pyridin-4-yl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity, organ damage, and altered physiological functions. It is important to determine the optimal dosage range to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
1,2,4,5-Tetra(pyridin-4-yl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative metabolism, leading to changes in the production of reactive oxygen species and other metabolites. Additionally, 1,2,4,5-Tetra(pyridin-4-yl)benzene can modulate the activity of enzymes involved in lipid and carbohydrate metabolism, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1,2,4,5-Tetra(pyridin-4-yl)benzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, influencing its bioavailability and distribution within the body. The localization and accumulation of 1,2,4,5-Tetra(pyridin-4-yl)benzene in specific tissues can affect its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1,2,4,5-Tetra(pyridin-4-yl)benzene is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 1,2,4,5-Tetra(pyridin-4-yl)benzene can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
4-(2,4,5-tripyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4/c1-9-27-10-2-19(1)23-17-25(21-5-13-29-14-6-21)26(22-7-15-30-16-8-22)18-24(23)20-3-11-28-12-4-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNALFCQVQALKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570683 | |
| Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170165-81-8 | |
| Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)

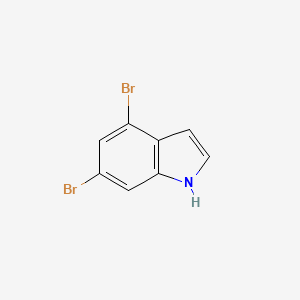
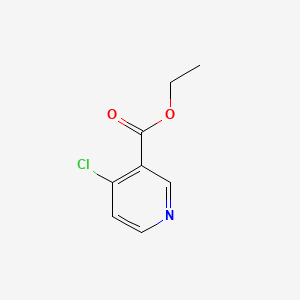

![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)

![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
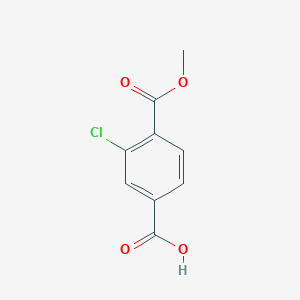
![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
